molecular formula C14H19BFNO3 B112384 N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 269410-27-7

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B112384
M. Wt: 279.12 g/mol
InChI Key: LCMXRFQDZUWQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential applications . It is a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified using FT-IR, 1H NMR, and mass spectroscopy .


Molecular Structure Analysis

The crystal structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 529.3±50.0 °C and a predicted density of 1.22±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 13.34±0.70 .

Scientific Research Applications

Synthesis and Structural Analysis

This compound is utilized in the synthesis of boric acid ester intermediates with benzene rings, which are crucial in developing various chemical entities. The synthesis involves a three-step substitution reaction, and the resultant compounds' structures are confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, density functional theory (DFT) calculations are performed to confirm these structures, indicating the compound's utility in facilitating the understanding and development of new materials with specific physicochemical properties (Huang et al., 2021).

Chemical Sensing

Research has explored the use of boron ester or acid derivatives, including this compound, for detecting hydrogen peroxide vapor, a significant component in peroxide-based explosives. By introducing specific functional groups, the compound shows enhanced reactivity towards H2O2, demonstrating its potential in developing sensitive and fast-responding chemical sensors for safety and security applications (Fu et al., 2016).

Fluorescence Probes

The compound is investigated for its role in creating boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes exhibit an "Off–On" fluorescence response towards H2O2, highlighting its application in developing diagnostic tools and sensors for biomedical research and environmental monitoring (Lampard et al., 2018).

Electronic Materials

Studies on the polymerization initiated by boron-containing compounds, including this one, lead to the creation of heterodisubstituted polyfluorenes. These materials exhibit bright fluorescence emissions and can be tuned for specific wavelengths, showing promise in developing advanced optical materials and devices with applications in displays, lighting, and photovoltaics (Fischer et al., 2013).

Boron-Based Anion Acceptors

The compound's derivatives have been examined as electrolyte additives for fluoride shuttle batteries, showcasing its potential in enhancing the performance of energy storage devices. This research opens avenues for the development of more efficient and durable battery technologies, crucial for renewable energy applications (Kucuk & Abe, 2020).

Future Directions

The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or therapies.

properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXRFQDZUWQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620180
Record name N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

269410-27-7
Record name N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.